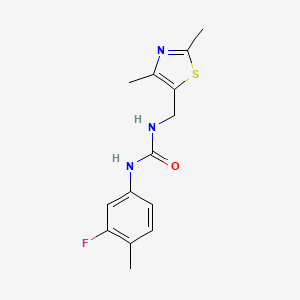

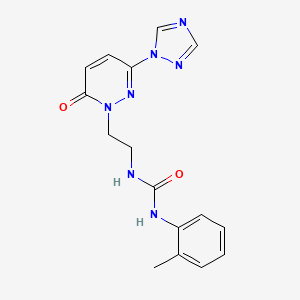

![molecular formula C7H7BrN2 B2542189 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 1393546-61-6](/img/structure/B2542189.png)

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” is a chemical compound with the molecular formula C7H7BrN2. It is also known as “6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride” with the CAS Number: 2173992-37-3 . It is a yellow to brown solid .

Molecular Structure Analysis

The molecular structure of “6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” consists of a pyrrole moiety fused to a pyridine nucleus . The InChI key for this compound is BIRKDOWDMXGMJW-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” are not available, related 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 .

Physical And Chemical Properties Analysis

“6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” is a yellow to brown solid . The molecular weight of this compound is 199.05 .

科学的研究の応用

Chemistry and Properties of Related Compounds

Research into compounds similar to 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine, such as pyridine derivatives and related heterocycles, has been extensive due to their versatile applications in chemistry and material sciences. These compounds serve as crucial scaffolds for the synthesis of complex molecules with varied properties and potential applications. A study on the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes highlights the importance of such scaffolds in forming complex compounds with significant spectroscopic, magnetic, biological, and electrochemical activities, suggesting areas of potential interest for 6-Bromo derivatives as well (Boča, Jameson, & Linert, 2011).

Kinase Inhibition and Drug Design

The pyrazolo[3,4-b]pyridine scaffold, closely related to the pyrrolo[3,4-c]pyridine structure, has been extensively used in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This versatility makes it a valuable scaffold in drug design, particularly for cancer therapeutics, highlighting the potential of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine derivatives in medicinal chemistry (Wenglowsky, 2013).

Regioselectivity in Bromination

Understanding the regioselectivity of bromination in pyridine derivatives is crucial for synthesizing specific substituted compounds. Research into the bromination of unsymmetrical dimethylated pyridines, which shares similarities with the synthesis of brominated pyrrolopyridines, provides insights into the mechanisms and regioselectivity, potentially guiding the synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine (Thapa, Brown, Balestri, & Taylor, 2014).

Optical Sensors and Biological Significance

The development of optical sensors using pyridine derivatives underscores the potential applications of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine in creating sensors for detecting biological and chemical species. Pyridine and its derivatives, including pyrrolopyridines, are utilized in synthesizing optical sensors due to their ability to form coordination and hydrogen bonds, indicating their broad application scope in biological and medicinal fields (Jindal & Kaur, 2021).

Agrochemical Applications

Exploring the use of pyridine-based compounds in agrochemicals, such as pesticides and fungicides, suggests potential agricultural applications for 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine derivatives. These compounds play a crucial role in developing new agrochemicals due to their structural versatility and efficacy in various modes of action, hinting at the possibilities for 6-Bromo derivatives in enhancing agricultural productivity and pest control strategies (Guan, Liu, Sun, Xie, & Wang, 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZSMCWXLMVHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NC=C2CN1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

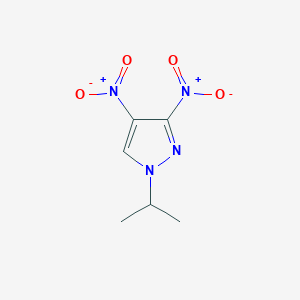

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)

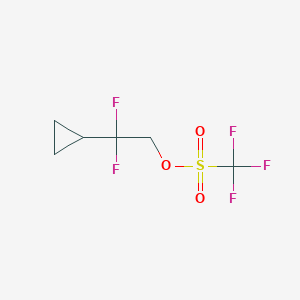

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2542112.png)

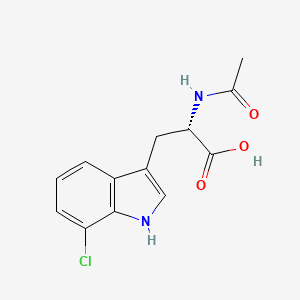

![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)

![1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2542119.png)

![4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2542124.png)